molecular formula C13H17NO3 B1243041 2-((3-Phenylpropoxy)imino)butanoic acid CAS No. 129393-59-5

2-((3-Phenylpropoxy)imino)butanoic acid

Cat. No.: B1243041
CAS No.: 129393-59-5
M. Wt: 235.28 g/mol
InChI Key: TVHDNHNLJMQXMI-WYMLVPIESA-N
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Description

, is a small molecule drug initially developed by Boehringer Mannheim. It is an enzyme inhibitor and was primarily researched for its potential use in treating diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BM-13677 involves the reaction of 3-bromo-4-methoxyaniline with propane-2-sulfonyl chloride under basic conditions to form the sulfonamide bond. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of BM-13677 would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

BM-13677 undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BM-13677 has been primarily researched for its potential use in treating diabetes mellitus due to its enzyme inhibitory properties . . Additionally, its chemical structure makes it a useful intermediate in organic synthesis, allowing for the creation of various derivatives for further research.

Comparison with Similar Compounds

BM-13677 is unique due to its specific enzyme inhibitory properties and its chemical structure. Similar compounds include:

BM-13677 stands out due to its specific application in treating diabetes mellitus and its unique chemical structure that allows for various chemical modifications.

Properties

CAS No.

129393-59-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2E)-2-(3-phenylpropoxyimino)butanoic acid

InChI

InChI=1S/C13H17NO3/c1-2-12(13(15)16)14-17-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16)/b14-12+

InChI Key

TVHDNHNLJMQXMI-WYMLVPIESA-N

Isomeric SMILES

CC/C(=N\OCCCC1=CC=CC=C1)/C(=O)O

SMILES

CCC(=NOCCCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCC(=NOCCCC1=CC=CC=C1)C(=O)O

Synonyms

BM 13,677
BM 13677
BM-13677

Origin of Product

United States

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